molecular formula C21H23F3N4O3 B2643550 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-74-2

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2643550
CAS RN: 2034407-74-2
M. Wt: 436.435
InChI Key: BIHLMSZHMORZDH-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A variety of studies have focused on the synthesis and chemical properties of compounds related to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuran derivatives, showcasing a method for creating new chemical structures. Similarly, Sanad and Mekky (2018) worked on the synthesis of novel azines and azolotriazines incorporating a dibromobenzofuran moiety.

Biological Activities

Several studies have examined the biological activities of compounds similar to the one . For instance, Tucker et al. (1998) investigated the antibacterial properties of piperazinyl oxazolidinone derivatives. Mallesha et al. (2012) focused on the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Furthermore, Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties for treating age-related diseases.

Potential Therapeutic Applications

The compound and its related derivatives show potential for therapeutic applications. El-Sawy et al. (2014) synthesized novel compounds from visnagin with significant anti-inflammatory, analgesic, and anticonvulsant activities. Abdellatif et al. (2014) evaluated pyrazolo[3,4-d]pyrimidin-4-ones for their anticancer activity, identifying compounds with potent inhibitory effects.

Analytical and Chemical Studies

Chemical and analytical studies have also been conducted on related compounds. For example, Chilmonczyk et al. (2005) examined the structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives.

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-20(2)11-14-4-3-5-15(19(14)31-20)30-12-18(29)28-8-6-27(7-9-28)17-10-16(21(22,23)24)25-13-26-17/h3-5,10,13H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHLMSZHMORZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

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